molecular formula C21H17N3O4 B13650134 4-[[2-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid

4-[[2-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid

Cat. No.: B13650134
M. Wt: 375.4 g/mol
InChI Key: IDNLLMLUHJTAFR-QRVIBDJDSA-N
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Description

4-[[2-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid is a complex organic compound that features a pyridine ring, a benzoic acid moiety, and a hydrazinylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid typically involves multiple steps:

    Formation of the Pyridine-4-carbonylhydrazine: This can be achieved by reacting pyridine-4-carboxylic acid with hydrazine hydrate under reflux conditions.

    Condensation Reaction: The pyridine-4-carbonylhydrazine is then condensed with 2-formylphenol to form the hydrazinylidene intermediate.

    Etherification: The intermediate is then reacted with 4-(bromomethyl)benzoic acid under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene linkage.

    Reduction: Reduction reactions can target the carbonyl group in the pyridine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine (Br2) for electrophilic substitution and sodium amide (NaNH2) for nucleophilic substitution are typical.

Major Products

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction can yield alcohols or amines.

    Substitution: Substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 4-[[2-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study enzyme interactions and as a ligand in binding studies. Its ability to form stable complexes with metals makes it useful in bioinorganic chemistry.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its functional groups allow for easy incorporation into larger molecular frameworks.

Mechanism of Action

The mechanism of action of 4-[[2-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, while the hydrazinylidene linkage can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[[2-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid: shares similarities with other compounds containing pyridine rings and benzoic acid moieties, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which allows for unique reactivity and interaction profiles. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

4-[[2-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C21H17N3O4/c25-20(16-9-11-22-12-10-16)24-23-13-18-3-1-2-4-19(18)28-14-15-5-7-17(8-6-15)21(26)27/h1-13H,14H2,(H,24,25)(H,26,27)/b23-13-

InChI Key

IDNLLMLUHJTAFR-QRVIBDJDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=NC=C2)OCC3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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